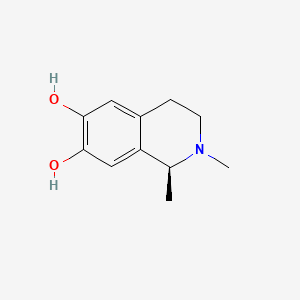

(s)-n-Methylsalsolinol

Description

Properties

IUPAC Name |

(1S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGOUZXGHZLBJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201867 | |

| Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-N-Methylsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53622-85-8 | |

| Record name | N-Methylsalsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53622-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053622858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-Methylsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Non-Enzymatic Pictet-Spengler Condensation

The Pictet-Spengler reaction between dopamine and acetaldehyde under acidic conditions yields racemic salsolinol. This method, first described by Cohen and Collins, proceeds via cyclization of dopamine with acetaldehyde, forming a tetrahydroisoquinoline scaffold. The reaction typically employs mild acids (e.g., acetic acid) at physiological pH, mimicking endogenous conditions. However, this route produces a 1:1 mixture of (R)- and (S)-salsolinol enantiomers, necessitating subsequent chiral resolution.

Enzymatic Synthesis

Enzymatic pathways offer stereoselective advantages. (R)-salsolinol synthase catalyzes the condensation of dopamine with acetaldehyde to predominantly yield (R)-salsolinol. While no analogous enzyme for (S)-salsolinol has been identified, this method highlights the potential for biocatalytic approaches in enantiomer-specific synthesis.

N-Methylation Strategies

N-methylation of salsolinol introduces the critical methyl group at the isoquinoline nitrogen. Both chemical and enzymatic methods have been explored:

Chemical Methylation

Reaction of salsolinol with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in basic media achieves N-methylation. For example, Maruyama et al. demonstrated methylation using methyl iodide in methanol under nitrogen atmosphere, yielding N-methylsalsolinol. However, this method lacks stereochemical control, producing racemic N-methylsalsolinol unless enantiopure salsolinol is used as the starting material.

Enzymatic Methylation

N-methyltransferases (NMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to salsolinol. Human brain homogenates contain NMTs with pH optima at 7.0 and 8.4, enabling methylation under physiological conditions. This method preserves the stereochemistry of the starting salsolinol enantiomer, making it ideal for generating this compound from pre-resolved (S)-salsolinol.

Enantiomer Resolution via High-Performance Liquid Chromatography (HPLC)

Chiral separation of racemic salsolinol or N-methylsalsolinol is critical for obtaining the (S)-enantiomer. Łażewska et al. developed a robust HPLC protocol using a β-cyclodextrin-modified column (NUCLEODEX, 200 × 8 mm):

Table 1: HPLC Conditions for Salsolinol Enantiomer Separation

| Parameter | Specification |

|---|---|

| Column | β-cyclodextrin-modified (NUCLEODEX) |

| Mobile Phase | 100 mM ammonium acetate, 10 mM triethylamine (pH 4.0) |

| Flow Rate | 0.80 mL/min |

| Detection | Amperometric (0.7 V) |

| Retention Times | (S)-salsolinol: 17.6 min; (R)-salsolinol: 22.0 min |

This method achieved >99% enantiomeric excess (ee) for (S)-salsolinol and 96% ee for (R)-salsolinol after lyophilization. Similar conditions could theoretically resolve N-methylsalsolinol enantiomers, though retention times would require revalidation.

Analytical Characterization

Verification of enantiopurity and structural integrity employs multiple techniques:

Spectrophotometry

UV-Vis spectroscopy at 290 nm quantifies salsolinol concentrations post-lyophilization, with molar extinction coefficients calibrated against racemic standards.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms molecular ions at m/z 194.1 for salsolinol ([M+H]⁺) and m/z 208.1 for N-methylsalsolinol ([M+H]⁺).

Chiral HPLC Validation

Reinjection onto chiral columns under identical conditions ensures no racemization during storage. For example, (S)-salsolinol stored at −20°C in amber vials maintained >99% ee over six months.

Challenges and Optimization Considerations

Racemization Risks

Prolonged exposure to light or acidic conditions induces racemization at the C1 position. Storage at −80°C in inert atmospheres mitigates this issue.

Yield Limitations

Enzymatic methylation suffers from low conversion rates (~15–20% in brain homogenates). Chemical methylation improves yields (>80%) but requires stringent anhydrous conditions.

Scalability

Preparative HPLC remains bottlenecked by column loading capacity. Continuous chromatography systems or simulated moving bed (SMB) technology could enhance throughput for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methylsalsolinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methyl-dihydroxyphenylacetaldehyde.

Reduction: Reduction reactions can convert it back to salsolinol.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Alkyl halides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: N-methyl-dihydroxyphenylacetaldehyde.

Reduction: Salsolinol.

Substitution: Various N-alkylated derivatives.

Scientific Research Applications

Biological Research

(S)-N-Methylsalsolinol has been studied for its neuroprotective and neurotoxic properties. It exhibits a biphasic effect on neuronal cells, showing neuroprotective activity at lower concentrations (50-100 µM) while being neurotoxic at higher concentrations (500 µM) . This duality makes it a valuable subject for studies on neuronal health and disease mechanisms.

Key Findings:

- Neuroprotection: At lower concentrations, this compound can mitigate glutamate-induced apoptosis in neuronal cultures, enhancing cell survival and reducing markers of cell death .

- Neurotoxicity: Higher concentrations lead to increased oxidative stress and mitochondrial dysfunction, contributing to cell death .

Medical Research

The compound has garnered attention for its potential role as a biomarker in Parkinson's disease. Its presence in the urine of patients undergoing l-DOPA treatment suggests a link to dopaminergic activity and neurodegeneration . Furthermore, studies indicate that this compound may serve as a therapeutic target or agent due to its effects on dopamine metabolism .

Clinical Implications:

- Parkinson’s Disease: Investigations into the compound's role in the pathogenesis of Parkinson's disease highlight its potential as both a biomarker and a therapeutic target .

- Dopaminergic Interaction: The compound's interaction with dopamine transporters could influence treatment strategies for dopamine-related disorders .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing complex organic molecules. Its unique properties make it suitable for developing drugs targeting neurological conditions . Additionally, it serves as a research tool in neurochemistry, aiding in the understanding of neurotransmitter dynamics.

Data Tables

| Concentration (µM) | Effect on Neuronal Cells | Reference |

|---|---|---|

| 50 | Neuroprotective; reduced apoptosis | |

| 100 | Neuroprotective; enhanced cell viability | |

| 500 | Neurotoxic; increased oxidative stress |

Case Studies

Case Study 1: Neuroprotective Effects in SH-SY5Y Cells

A study demonstrated that this compound at 50 µM significantly improved cell viability in SH-SY5Y neuroblastoma cells exposed to toxic agents like MPP+ (methyl-4-phenylpyridinium) . The results indicated that this concentration effectively countered the detrimental effects of oxidative stress.

Case Study 2: Role in Dopaminergic Neurotoxicity

Research highlighted that elevated levels of this compound correlate with increased mitochondrial dysfunction in dopaminergic neurons, suggesting its involvement in the progression of Parkinson’s disease . This underscores the need for further exploration into its mechanisms and potential therapeutic interventions.

Mechanism of Action

(S)-N-Methylsalsolinol exerts its effects primarily through interaction with dopaminergic neurons. It inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This compound also induces oxidative stress and mitochondrial dysfunction, contributing to neurodegeneration. The molecular targets include dopamine transporters and mitochondrial complexes.

Comparison with Similar Compounds

Key Features:

- Structure: Comprises a tetrahydroisoquinoline backbone with an N-methyl group and 6,7-dihydroxy substitutions (Fig. 1A) .

- Synthesis: Typically synthesized via methylation of salsolinol (Sal) using methyltransferases or chemical methods (e.g., Carnegine-HCl in HBr) .

- Biological Role : Unlike its (R)-enantiomer, (S)-NMSal is less studied but has distinct stereochemical interactions. The (R)-enantiomer is a well-characterized dopaminergic neurotoxin linked to Parkinson’s disease (PD) via mitochondrial inhibition and oxidative stress , while (S)-NMSal’s bioactivity remains ambiguous .

Table 2: Neurotoxic and Biochemical Profiles

Key Findings :

- (R)-NMSal is a potent neurotoxin, inhibiting mitochondrial Complex I/II and inducing apoptosis in dopaminergic neurons . Its levels are elevated in PD cerebrospinal fluid (CSF) .

- (S)-NMSal lacks robust toxicity data, though its stereochemistry may influence receptor binding or metabolic stability .

- ADTIQ and N,N-Dimethylsalsolinol exhibit distinct mechanisms, such as promoting α-synuclein aggregation (ADTIQ) or enhanced lipophilicity (N,N-Dimethylsalsolinol) .

Metabolic and Analytical Considerations

- Enzymatic Pathways: NMSal is metabolized via oxidation to MPP⁺-like ions (e.g., 1,2-dimethyl-isoquinolinium), analogous to MPTP/MPP⁺ toxicity .

- Analytical Detection : LC-ED (liquid chromatography with electrochemical detection) using Ce-doped PbO₂ electrodes enables sensitive quantification of (R)-NMSal in PD CSF, achieving linear ranges >3 orders of magnitude .

Biological Activity

(S)-N-Methylsalsolinol (NMSAL) is a significant derivative of salsolinol, a compound closely related to dopamine. Its biological activity has been studied extensively, particularly in relation to neuroprotection and neurotoxicity, especially concerning Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of NMSAL's biological effects.

Chemical Structure and Metabolism

NMSAL is an N-methylated form of salsolinol, characterized by its ability to cross the blood-brain barrier. The methylation process occurs via N-methyltransferases in human brain homogenates and in vivo in rat brains. This transformation is crucial as it influences the compound's neurobiological effects, including its potential neurotoxic properties at certain concentrations .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of NMSAL on dopaminergic neurons. For instance, one study demonstrated that NMSAL at a concentration of 50 µM significantly increased the viability of SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium) . The protective effects were attributed to the compound's antioxidant properties, which help mitigate oxidative stress in neuronal cells.

Table 1: Neuroprotective Effects of NMSAL on SH-SY5Y Cells

| Concentration (µM) | Treatment Duration (h) | Cell Viability (%) | Comments |

|---|---|---|---|

| 50 | 48 | Increased | Significant protection against MPP+ toxicity |

| 750 | 48 | No toxicity observed | IC50 = 864 µM |

| 1000 | 48 | Decreased | Induced cell death with MPP+ |

Neurotoxic Effects

Despite its neuroprotective capabilities at lower concentrations, NMSAL exhibits neurotoxic effects at higher doses. In vitro studies have shown that concentrations exceeding 500 µM can lead to increased apoptosis and cell death in neuronal cultures . This biphasic response underscores the complexity of NMSAL's action within the nervous system.

Case Study: Biphasic Effects of Salsolinol

A pivotal study explored the dual nature of salsolinol (and by extension, NMSAL) in neuronal cultures. At lower concentrations (50-100 µM), salsolinol provided significant neuroprotection against glutamate-induced toxicity, whereas at higher concentrations (500 µM), it exacerbated neuronal damage. This finding emphasizes the importance of concentration in determining the biological activity of these compounds .

The mechanisms through which NMSAL exerts its effects involve several pathways:

- Antioxidant Activity : The catechol structure within NMSAL is believed to confer antioxidant properties, which help protect cells from oxidative damage.

- Dopaminergic Interaction : NMSAL interacts with dopamine receptors, potentially modulating dopaminergic signaling pathways critical for neuronal health .

- Cellular Pathways : Studies indicate that NMSAL influences apoptotic pathways by modulating caspase activity and mitochondrial membrane potential .

Q & A

Q. How is (S)-n-Methylsalsolinol synthesized in dopaminergic neurons, and what analytical methods distinguish its enantiomers?

this compound forms via the Pictet-Spengler reaction, a non-enzymatic condensation of dopamine with aldehydes (e.g., acetaldehyde). Enzymatic N-methylation by (R)-salsolinol N-methyltransferase further modifies it. Enantiomeric separation is achieved using chiral high-performance liquid chromatography (HPLC), as demonstrated by Deng et al. (1995), which resolves (R)- and (S)-isomers with high specificity .

Q. What in vitro models are used to study this compound neurotoxicity, and what endpoints are measured?

Neuroblastoma SH-SY5Y and PC12 cells are common models. Toxicity is assessed via IC50 values (e.g., 34 μM in SH-SY5Y cells), mitochondrial complex II inhibition, oxidative stress markers (e.g., hydrogen peroxide sensitivity in Parkin-deficient cells), and hydroxyl radical generation. Apoptosis assays and ROS quantification are critical endpoints .

Q. What enzymatic and non-enzymatic pathways contribute to this compound metabolism?

Non-enzymatic pathways dominate initial synthesis (Pictet-Spengler reaction), while enzymatic N-methylation and oxidation to quinones (via peroxidases or auto-oxidation) drive toxicity. Quinones form reactive intermediates, analogous to MPP+ in MPTP-induced parkinsonism, targeting mitochondrial complexes .

Advanced Research Questions

Q. How do enantiomeric forms of N-methylsalsolinol differ in neurotoxic mechanisms and receptor interactions?

The (R)-isomer predominates in the CNS, but the (S)-enantiomer exhibits higher µ-opioid receptor affinity. Neurotoxicity varies: (R)-N-methylsalsolinol generates hydroxyl radicals, while (S)-enantiomers may act via receptor-mediated pathways. Chiral resolution and receptor-binding assays are essential to dissect these differences .

Q. What contradictions exist in reported tissue vs. CSF levels of this compound in Parkinson’s disease (PD)?

PD brain tissue shows decreased caudate salsolinols, likely due to dopaminergic terminal loss. However, CSF levels are elevated in unmedicated patients. Confounding factors include L-DOPA treatment, which increases salsolinols, and small cohort sizes in clinical studies. Longitudinal studies controlling for medication and disease stage are needed .

Q. How do computational approaches elucidate this compound’s interactions with biological targets?

Fragment-based drug design and molecular docking (e.g., using MOE software) identify binding affinities with targets like DNA methyltransferase-1. Virtual screening prioritizes ligands based on binding energy (ΔG) and RMSD values. For example, (R)-N-methylsalsolinol-derived fragments show potential in breast cancer therapy .

Q. What role does the OCT2 transporter play in this compound accumulation in dopaminergic neurons?

OCT2 correlates with nigral dopamine transporter (DAT) and tyrosine hydroxylase expression, facilitating intracellular retention of this compound. Knockdown studies in SH-SY5Y cells reveal reduced neurotoxicity, suggesting OCT2 as a therapeutic target to limit toxin accumulation .

Q. How does L-DOPA treatment influence this compound levels and toxicity in PD models?

L-DOPA increases salsolinol derivatives via dopamine metabolism, masking disease-related declines. In Parkin-deficient PC12 cells, L-DOPA exacerbates oxidative stress and cell death. Dose-response studies and redox profiling (e.g., glutathione levels) are critical to decouple therapeutic vs. toxic effects .

Methodological Considerations

- Analytical Techniques : Chiral HPLC for enantiomer separation , LC-MS for quinone detection .

- Experimental Models : SH-SY5Y/PC12 cells for mechanistic studies; MPTP-treated rodents for in vivo PD parallels .

- Data Interpretation : Address confounding variables (e.g., L-DOPA) via multivariate regression in clinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.